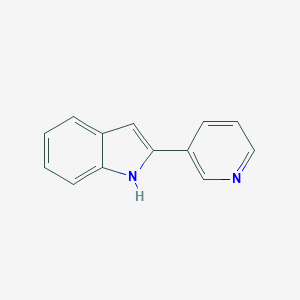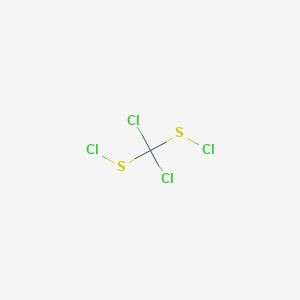
Dichloromethanedisulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloromethanedisulfenyl chloride (DMDS) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile reagent that is used in a variety of chemical reactions, including thiol-disulfide exchange reactions and the synthesis of disulfides.
Wissenschaftliche Forschungsanwendungen
Dichloromethanedisulfenyl chloride has a wide range of applications in scientific research. It is commonly used in the synthesis of disulfides, which are important in the study of protein folding and stability. Dichloromethanedisulfenyl chloride is also used in thiol-disulfide exchange reactions, which are important in the study of redox signaling and oxidative stress. In addition, Dichloromethanedisulfenyl chloride is used in the synthesis of sulfur-containing compounds, which have a variety of biological activities.
Wirkmechanismus
Dichloromethanedisulfenyl chloride reacts with thiols to form disulfides. This reaction is reversible, and the equilibrium between the thiol and disulfide forms can be controlled by adjusting the reaction conditions. Dichloromethanedisulfenyl chloride is also a potent oxidizing agent and can oxidize thiols to sulfenic acids, sulfinic acids, and sulfonic acids. This reaction can be used to probe the redox state of proteins and other biomolecules.
Biochemische Und Physiologische Effekte
Dichloromethanedisulfenyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. Dichloromethanedisulfenyl chloride has also been shown to have anti-inflammatory and antioxidant effects. In addition, Dichloromethanedisulfenyl chloride has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dichloromethanedisulfenyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively easy to synthesize and can be obtained in large quantities. However, Dichloromethanedisulfenyl chloride is highly reactive and can be difficult to handle. It also has a pungent odor and can be irritating to the eyes and respiratory system.
Zukünftige Richtungen
There are several future directions for the study of Dichloromethanedisulfenyl chloride. One area of interest is the development of new synthetic methods for Dichloromethanedisulfenyl chloride and related compounds. Another area of interest is the study of the biological activities of Dichloromethanedisulfenyl chloride and its derivatives. This includes the study of the mechanism of action of Dichloromethanedisulfenyl chloride and the identification of new targets for Dichloromethanedisulfenyl chloride-based therapies. Finally, the development of new applications for Dichloromethanedisulfenyl chloride in chemical biology and drug discovery is an area of ongoing research.
Synthesemethoden
Dichloromethanedisulfenyl chloride is synthesized by reacting methanesulfonyl chloride with sodium disulfide. The reaction proceeds in the presence of a base, such as triethylamine, and produces Dichloromethanedisulfenyl chloride as a byproduct. The synthesis of Dichloromethanedisulfenyl chloride is relatively straightforward and can be carried out on a large scale.
Eigenschaften
CAS-Nummer |
17494-65-4 |
|---|---|
Produktname |
Dichloromethanedisulfenyl chloride |
Molekularformel |
CCl4S2 |
Molekulargewicht |
218 g/mol |
IUPAC-Name |
[dichloro(chlorosulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/CCl4S2/c2-1(3,6-4)7-5 |
InChI-Schlüssel |
MFYSEWZWUCCVGO-UHFFFAOYSA-N |
SMILES |
C(SCl)(SCl)(Cl)Cl |
Kanonische SMILES |
C(SCl)(SCl)(Cl)Cl |
Synonyme |
Dichloromethanedisulfenyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



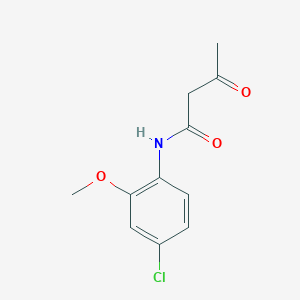
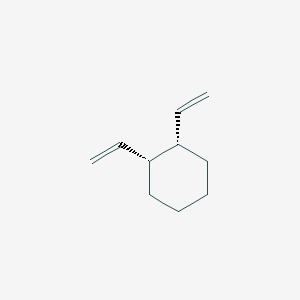
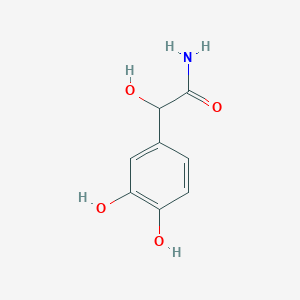
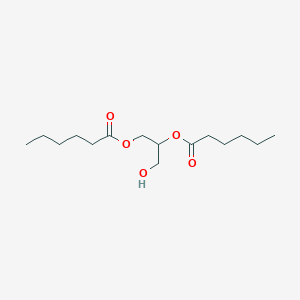
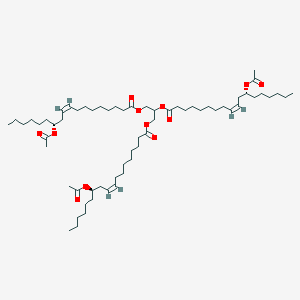
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
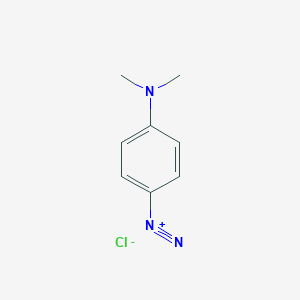
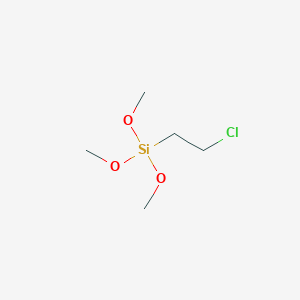
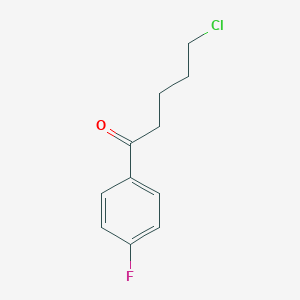
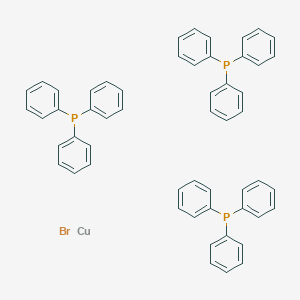
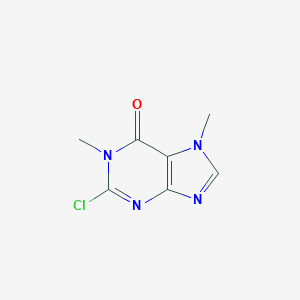

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
